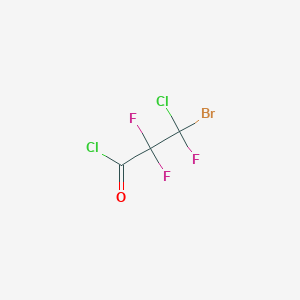
3-Bromo-3-chloro-2,2,3-trifluoropropanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-3-chloro-2,2,3-trifluoropropanoyl chloride is an organohalide compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a propanoyl chloride backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3-chloro-2,2,3-trifluoropropanoyl chloride typically involves the halogenation of a suitable precursor. One common method is the reaction of 3,3,3-trifluoropropanoyl chloride with bromine and chlorine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with the addition of a catalyst like iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-3-chloro-2,2,3-trifluoropropanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced to form 3-bromo-3-chloro-2,2,3-trifluoropropanol.
Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 3-bromo-3-chloro-2,2,3-trifluoropropanol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
3-Bromo-3-chloro-2,2,3-trifluoropropanoyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-3-chloro-2,2,3-trifluoropropanoyl chloride involves its reactivity with nucleophiles and electrophiles. The presence of multiple halogen atoms makes it highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-3-chloro-2,2,3-trifluoropropanol
- 3,3,3-Trifluoropropanoyl chloride
- 2-Bromo-3,3,3-trifluoropropene
Uniqueness
3-Bromo-3-chloro-2,2,3-trifluoropropanoyl chloride is unique due to the combination of bromine, chlorine, and fluorine atoms in its structure, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and industrial processes.
Propiedades
Número CAS |
88639-61-6 |
|---|---|
Fórmula molecular |
C3BrCl2F3O |
Peso molecular |
259.83 g/mol |
Nombre IUPAC |
3-bromo-3-chloro-2,2,3-trifluoropropanoyl chloride |
InChI |
InChI=1S/C3BrCl2F3O/c4-3(6,9)2(7,8)1(5)10 |
Clave InChI |
CSNGHTILNMJZNL-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(C(F)(Cl)Br)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


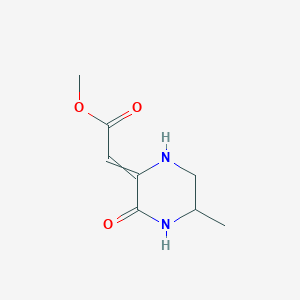
![2-(1-Chloroethyl)-4-methyl-2-[4-(2-methylpropyl)phenyl]-1,3-dioxane](/img/structure/B14398952.png)
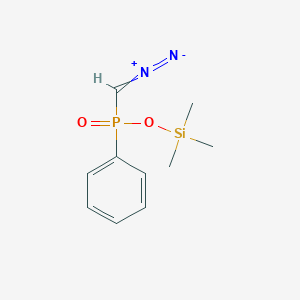
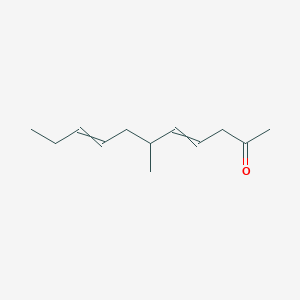

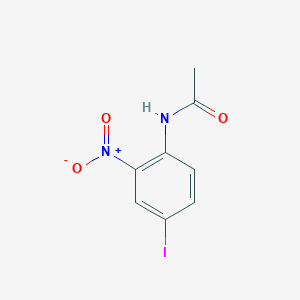
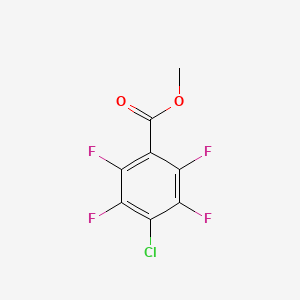
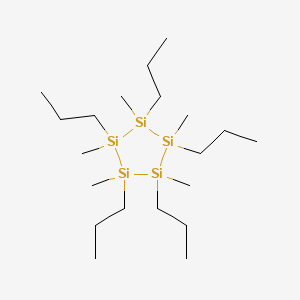
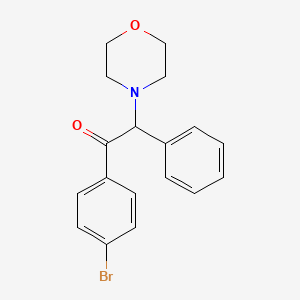
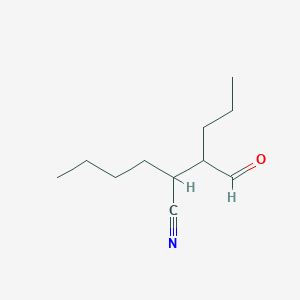

![({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14399033.png)

![4-(3-Hydroxydec-1-yn-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B14399038.png)
